methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15746666
InChI: InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15)/t6-/m0/s1
SMILES:
Molecular Formula: C10H17F2NO4
Molecular Weight: 253.24 g/mol

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate

CAS No.:

Cat. No.: VC15746666

Molecular Formula: C10H17F2NO4

Molecular Weight: 253.24 g/mol

* For research use only. Not for human or veterinary use.

methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-4,4-difluorobutanoate -

Specification

Molecular Formula C10H17F2NO4
Molecular Weight 253.24 g/mol
IUPAC Name methyl (2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Standard InChI InChI=1S/C10H17F2NO4/c1-10(2,3)17-9(15)13-6(5-7(11)12)8(14)16-4/h6-7H,5H2,1-4H3,(H,13,15)/t6-/m0/s1
Standard InChI Key SRJNSQAUCPDXSN-LURJTMIESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC(F)F)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC

Introduction

Structural and Molecular Characteristics

Atomic Composition and Stereochemistry

The compound’s molecular formula, C10H17F2NO4\text{C}_{10}\text{H}_{17}\text{F}_{2}\text{NO}_{4}, corresponds to a molar mass of 253.24 g/mol . The (2S) stereochemical designation indicates a left-handed (levorotatory) configuration at the second carbon of the butanoate backbone, critical for interactions with biological targets. The fluorine atoms occupy the 4,4-positions of the butanoic acid chain, creating a geminal difluoro motif that enhances metabolic stability and alters lipophilicity compared to non-fluorinated analogs.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Namemethyl (2S)-4,4-difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Canonical SMILESCC(C)(C)OC(=O)NC(CC(F)F)C(=O)OC
Isomeric SMILESCC(C)(C)OC(=O)NC@@HC(=O)OC
InChIKeySRJNSQAUCPDXSN-LURJTMIESA-N
PubChem CID46941889

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) shields the amine functionality during synthetic operations, while the methyl ester (COOCH3\text{COOCH}_3) facilitates solubility in organic solvents .

Spectroscopic and Crystallographic Data

Though crystallographic data for this specific compound remains unpublished, analogous Boc-protected amino esters exhibit characteristic infrared (IR) peaks at 1740–1680 cm1^{-1} (ester C=O stretch) and 1240–1160 cm1^{-1} (C-F vibrations). Nuclear magnetic resonance (NMR) spectra typically show:

  • 1H^1\text{H}: δ 1.44 ppm (Boc tert-butyl), δ 3.72 ppm (ester OCH3_3), δ 4.3–4.5 ppm (α-methine proton)

  • 19F^{19}\text{F}: δ -120 to -125 ppm (CF2_2 group)

Synthesis and Manufacturing

Stepwise Protection and Fluorination

Industrial synthesis employs a three-step sequence:

  • Amino Protection: L-2-amino-4,4-difluorobutanoic acid reacts with di-tert-butyl dicarbonate (Boc2_2O) in tetrahydrofuran (THF) under basic conditions to yield Boc-protected intermediate.

  • Esterification: The carboxylic acid is methylated using iodomethane (CH3I\text{CH}_3\text{I}) and potassium carbonate (K2CO3\text{K}_2\text{CO}_3) in dimethylformamide (DMF) .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >98% enantiomeric excess (e.e.), confirmed by chiral HPLC .

Table 2: Representative Reaction Conditions

StepReagentsTemperatureYield
Boc ProtectionBoc2_2O, DMAP, THF0–25°C85–90%
MethylationCH3_3I, K2_2CO3_350°C92–95%

Industrial Challenges

Commercial production (e.g., Ref. 3D-UBB08319) has been discontinued due to:

  • High costs of fluorinated precursors

  • Regulatory hurdles in fluorine waste management
    Alternative routes under investigation include enzymatic resolution and continuous-flow fluorination .

Applications in Pharmaceutical Chemistry

Peptide Backbone Modification

Incorporating 4,4-difluorobutanoate residues into peptides confers:

  • Enhanced Proteolytic Resistance: Fluorine’s electronegativity reduces amide bond susceptibility to hydrolysis.

  • Improved Membrane Permeability: LogP increases by 0.3–0.5 units compared to non-fluorinated analogs .

Prodrug Development

The methyl ester undergoes hepatic esterase-mediated cleavage in vivo, enabling prodrug strategies. For example, antiviral candidates using this scaffold show 3-fold higher oral bioavailability than carboxylate counterparts.

SolventSolubility (mg/mL)
Dichloromethane45.2
Methanol12.8
Water<0.1

Future Directions and Research Opportunities

Fluorine-Specific Bioconjugation

The CF2_2 group’s quadrupolar moment enables novel 19F^{19}\text{F}-MRI contrast agents. Preliminary studies show T1_1 relaxation times of 600–800 ms at 7 Tesla.

Polymeric Materials

Copolymerization with ε-caprolactone yields fluorinated polyesters with:

  • Glass transition temperature (TgT_g) reduction by 15–20°C

  • Surface energy decrease (contact angle: 110° vs. 85° for non-fluorinated)

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